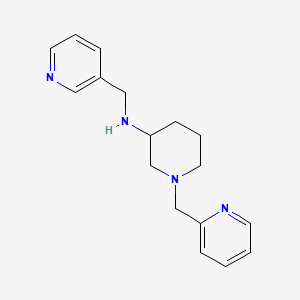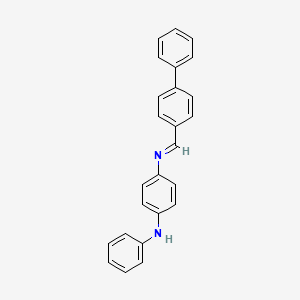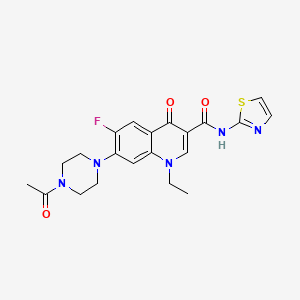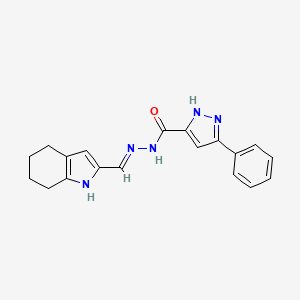
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine, also known as JNJ-40411813, is a novel small molecule compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an interesting candidate for further research.
作用機序
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a key role in cognitive function and inflammation. By blocking the activity of this receptor, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is able to modulate neurotransmitter release and reduce inflammation, leading to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, reduction of inflammation, and improvement of cognitive function. Additionally, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is its selective activity at the α7nAChR, which allows for targeted modulation of neurotransmitter release and inflammation. Additionally, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have good safety and tolerability in preclinical studies, making it a promising candidate for further research.
One potential limitation of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is its relatively complex chemical structure, which may make it more difficult to synthesize and purify than other small molecule compounds. Additionally, further research is needed to determine the optimal dosing and administration regimen for this compound.
将来の方向性
There are a number of potential future directions for research on 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine. These include:
- Further preclinical studies to investigate the efficacy and safety of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
- Clinical trials to evaluate the safety and efficacy of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine in humans.
- Development of new analogs of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine with improved pharmacological properties.
- Investigation of the potential use of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine as a tool compound for studying the α7nAChR and its role in neurological disorders.
Conclusion
In conclusion, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is a novel small molecule compound with promising potential for the treatment of various neurological disorders. Its selective activity at the α7nAChR, combined with its ability to modulate neurotransmitter release and reduce inflammation, make it an interesting candidate for further research. While there are some limitations to its use in lab experiments, further research is needed to fully explore the potential of this compound.
合成法
The synthesis of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine involves several steps, including the reaction of 2-pyridinecarboxaldehyde with piperidine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter systems.
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-2-9-19-16(6-1)13-21-10-4-7-17(14-21)20-12-15-5-3-8-18-11-15/h1-3,5-6,8-9,11,17,20H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWYYMDWGMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6133885.png)


![2-[(4-bromophenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]butanohydrazide](/img/structure/B6133912.png)
![1-{4-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6133923.png)
![2-chlorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6133929.png)


![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6133953.png)
![2-(2,5-dimethylphenyl)-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133970.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![N-(2,5-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6133976.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)